molecular formula C11H14O B009433 3-(4-Ethylphenyl)propanal CAS No. 104175-15-7

3-(4-Ethylphenyl)propanal

Cat. No. B009433
CAS No.: 104175-15-7
M. Wt: 162.23 g/mol
InChI Key: PKMBYEGYTBWRIO-UHFFFAOYSA-N
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Patent
US08168834B2

Procedure details

4-Ethyl 1-(3-methoxy-2-propen-1-yl)benzene was similarly prepared as described in Examples I and II. First, 4-ethyl benzaldehyde (925 g, commercially available from Mitsubishi Gas Chemical Company, Inc.) was used to obtain 3-(4-ethyl-phenyl)-propionaldehyde (878 g) with a boiling point of 129° C. at a pressure of 12 mmHg. 3-(4-Ethyl-phenyl)-propionaldehyde (235 g) was consequently used to provide 4-ethyl 1-(3-methoxy-2-propen-1-yl)benzene (128 g) with a boiling point of 120° C. at a pressure of 10 mmHg.
Name
4-Ethyl 1-(3-methoxy-2-propen-1-yl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]=[CH:11][O:12]C)=[CH:5][CH:4]=1)[CH3:2].C(C1C=CC(C=O)=CC=1)C>>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH:11]=[O:12])=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
4-Ethyl 1-(3-methoxy-2-propen-1-yl)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)CC=COC
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 878 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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